2-Chloro-N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]acetamide
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Overview
Description
2-Chloro-N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloroacetamide group attached to a dimethylaminomethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]acetamide typically involves multiple steps. One common method includes the reaction of 2-chloroacetyl chloride with N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]amine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Scientific Research Applications
2-Chloro-N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. The dimethylamino group can interact with biological membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
- 2-Chloro-N,N-dimethylacetamide
- 2-Chloro-N-(4-dimethylamino-2-methyl-benzyl)acetamide
Uniqueness
2-Chloro-N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]acetamide is unique due to its specific structural features, such as the presence of both a chloroacetamide group and a dimethylaminomethyl-substituted phenyl ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-21(2)13-14-7-9-15(10-8-14)17-6-4-3-5-16(17)12-20-18(22)11-19/h3-10H,11-13H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIAWCNNSZWRTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C2=CC=CC=C2CNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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